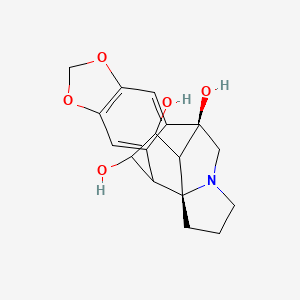

Cephalocyclidine A

Beschreibung

Cephalocyclidine A is a naturally occurring alkaloid isolated from the plant Cephalanopsis gracilis. It is characterized as an amorphous yellow powder with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.335 g/mol .

Eigenschaften

Molekularformel |

C17H19NO5 |

|---|---|

Molekulargewicht |

317.34 g/mol |

IUPAC-Name |

(2S,8R)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |

InChI |

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12?,13?,14?,15?,16-,17-/m1/s1 |

InChI-Schlüssel |

HZSAQOVOGNCGNL-YOENJENRSA-N |

Isomerische SMILES |

C1C[C@@]23C4C(C(C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |

Kanonische SMILES |

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Cephalocyclidine A involves multiple steps, including cycloaddition reactions. One notable method is the intramolecular formal [3 + 2] cationic cycloaddition between a benzylic carbocation and styrene This method has been used to develop a model study toward the this compound skeleton

Analyse Chemischer Reaktionen

Catalytic Asymmetric Polycyclization

A pivotal reaction in the total synthesis of (−)-cephalocyclidin A involves a Cu(OTf)₂-catalyzed enantioselective polycyclization of tertiary enamides with terminal silyl enol ethers . This tandem process assembles bicyclic and tricyclic N-heterocycles with high stereocontrol, facilitated by a spiropyrroline-derived oxazole (SPDO) ligand.

Reaction Scheme :

Tertiary enamide + Silyl enol ether → Bicyclic/Tricyclic N-heterocycle

| Parameter | Value/Detail |

|---|---|

| Catalyst | Cu(OTf)₂ with SPDO ligand |

| Temperature | −40°C to 25°C (gradient) |

| Yield | 75–89% (dependent on substrates) |

| Enantiomeric Excess (ee) | 90–98% |

This methodology constructs aza- and oxa-quaternary stereocenters, critical to the natural product’s bioactivity .

Late-Stage Radical Cyclization

A radical-based cyclization was employed to finalize the tricyclic core of cephalocyclidin A . The reaction leverages AIBN as an initiator and TMS₃SiH as a hydrogen donor under mild conditions.

Reaction Scheme :

Alkene precursor → Radical intermediate → Tricyclic product

| Parameter | Value/Detail |

|---|---|

| Initiator | AIBN (2 mol%) |

| Reductant | TMS₃SiH (1.5 equiv) |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield | 82% |

This step demonstrates efficient radical-mediated bond formation without compromising stereochemical integrity .

Model Studies: Intramolecular [3 + 2] Cycloaddition

Early synthetic efforts toward related alkaloids, such as codonopiloneolignanin A, utilized intramolecular formal [3 + 2] cationic cycloadditions between benzylic carbocations and styrenes . While not directly applied to cephalocyclidin A, this methodology informed subsequent strategies for constructing its benzocycloheptene-like subunits.

| Parameter | Value/Detail |

|---|---|

| Substrate | Benzocycloheptene derivatives |

| Conditions | Acidic (e.g., TFA) |

| Yield | 60–75% |

Functional Group Transformations

Key intermediates in cephalocyclidin A’s synthesis undergo targeted transformations:

Esterification

Carboxylic acid intermediates are activated for subsequent couplings:

Reagent : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (catalyst).

Yield : 85–92%.

Oxidation

Alcohols are oxidized to ketones or aldehydes using Dess-Martin periodinane.

Yield : 88–95%.

Wissenschaftliche Forschungsanwendungen

Cephalocyclidine A has several scientific research applications:

Chemistry: It is used as a model compound in synthetic organic chemistry to study complex cycloaddition reactions.

Biology: Its structural complexity makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cephalocyclidine A involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with enzymes and receptors in novel ways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Cephalocyclidine A belongs to a broader family of alkaloids and related compounds with distinct structural and functional properties. Below, we compare it to three key analogs: Cephalofortuneine, Cephalostatin 2, and Cephalinones C/D, focusing on molecular attributes, sources, and bioactivity.

Table 1: Structural and Functional Comparison

Structural Analysis

- Backbone Complexity: this compound and Cephalinones C/D share a plant-derived alkaloid scaffold, though their exact structures differ. Cephalinone D’s absolute configuration highlights stereochemical diversity within this group . Cephalofortuneine features a distinct C-homoerythrinan core with multiple methoxy groups, suggesting divergent biosynthesis pathways compared to this compound . Cephalostatin 2 stands out as a dimeric steroidal alkaloid with a molecular weight >900 g/mol, reflecting its marine origin and extreme structural complexity .

Functional Groups :

- This compound’s formula (C₁₈H₁₆N₂O₅) indicates a balance of aromaticity and oxygen/nitrogen heteroatoms, typical of bioactive alkaloids.

- Cephalostatin 2’s oxygen-rich structure (11 oxygen atoms) correlates with its potent cytotoxicity, likely mediated through membrane interactions or enzyme inhibition .

Q & A

Q. How can researchers avoid bias when interpreting this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.